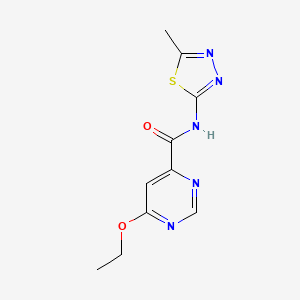

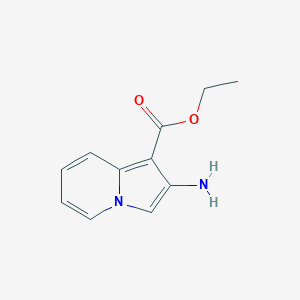

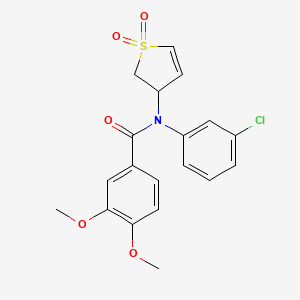

6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . They are able to cross cellular membranes due to their mesoionic nature .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is the bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. They can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .科学的研究の応用

Synthesis and Potential Therapeutic Applications

Research in the field of medicinal chemistry has led to the synthesis of novel compounds derived from pyrimidine and thiadiazole scaffolds, which exhibit promising anti-inflammatory and analgesic activities. For instance, compounds synthesized from benzodifuranyl and thiazolopyrimidines, such as N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, have shown significant inhibitory activity against cyclooxygenase enzymes, along with notable analgesic and anti-inflammatory effects. These findings suggest potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Properties

Novel pyrimidine derivatives have been evaluated for their antimicrobial and antifungal properties, showcasing the versatility of this chemical framework in drug development. For example, compounds like N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides have exhibited antimicrobial activity, highlighting their potential as new antimicrobial agents (Gein et al., 2015).

Anticancer Activity

The exploration of pyrimidine and thiadiazole derivatives extends into anticancer research, where compounds like 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with significant in vitro and in vivo anticancer potential, further supporting the exploration of this chemical class in oncology (Eldhose et al., 2020).

Target Identification and Drug Mechanism

Advancements in chemical biology have also enabled the identification of biological targets for novel pyrimidine derivatives. For instance, immobilization of antibacterial agents on solid phases has led to the isolation of elongation factor Tu (EF-Tu) as a putative target for thiadiazolopyrimidine compounds. This approach helps elucidate the mechanism of action of these compounds and guides the development of targeted therapies (Deibel et al., 2004).

作用機序

Target of Action

Thiadiazole derivatives, which this compound is a part of, have been reported to target various proteins such ascarbonic anhydrase , Abl kinase , glutaminase , inosine monophosphate dehydrogenase , heat shock protein 90 , lipoxygenase , kinesin spindle protein , histone deacetylase , and topoisomerase II .

Mode of Action

It’s known that thiadiazole derivatives can interact strongly with their targets, often throughhydrogen bonding , and can exhibit significant binding affinity . This interaction can lead to changes in the function of the target proteins, potentially inhibiting their activity.

Pharmacokinetics

The compound’smolecular weight is 265.2916 , which is within the optimal range for drug-like properties, suggesting it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Thiadiazole derivatives have been reported to displayanticancer effects . This suggests that the compound could potentially inhibit cell growth and proliferation, induce apoptosis, or interfere with other cellular processes that are dysregulated in cancer cells.

特性

IUPAC Name |

6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)9(16)13-10-15-14-6(2)18-10/h4-5H,3H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGSBBWRLWXGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NN=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813145.png)

![2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B2813147.png)

![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2813149.png)

![(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B2813151.png)

![4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813157.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2813168.png)